Cas no 124167-43-7 (4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside)

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside 化学的及び物理的性質
名前と識別子
-
- 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-α-D-galactopyranoside
- [(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
- 4-Methylumbelliferyl
- 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-
- A-D-galactopyranoside
- 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside
- 4-Methyl-7-[(3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl)oxy]-2H-1-benzopyran-2-one
- 4-Methyl-7-[(3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl)oxy]-2H-1-benzopyran-2-one
- 4-METHYLUMBELLIFERYL 3,4,6-TRI-O-ACETYL-2-AZIDO-2-DEOXY-ALPHA-D-GALACTOPYRANOSIDE
- DTXSID40654864
- 4-Methylumbelliferyl3,4,6-tri-O-Acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside
- 124167-43-7
- 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside
-
- インチ: InChI=1S/C22H23N3O10/c1-10-7-18(29)34-16-8-14(5-6-15(10)16)33-22-19(24-25-23)21(32-13(4)28)20(31-12(3)27)17(35-22)9-30-11(2)26/h5-8,17,19-22H,9H2,1-4H3/t17-,19-,20+,21-,22+/m1/s1
- InChIKey: NUCMFNFBECGZSA-VOFPXKNKSA-N
- ほほえんだ: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 489.13800
- どういたいしつりょう: 489.13834394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 930
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- PSA: 177.32000
- LogP: 1.76326
4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M334230-100mg |
4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-α-D-galactopyranoside |
124167-43-7 | 100mg |
$643.00 | 2023-05-17 | ||
Biosynth | EM16473-10 mg |
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside |
124167-43-7 | 10mg |
$181.40 | 2023-01-05 | ||
TRC | M334230-250mg |
4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-α-D-galactopyranoside |
124167-43-7 | 250mg |
$1453.00 | 2023-05-17 | ||
TRC | M334230-10mg |
4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside |
124167-43-7 | 10mg |
$ 87.00 | 2023-09-07 | ||
A2B Chem LLC | AE40194-10mg |
4-Methylumbelliferyl3,4,6-tri-O-Acetyl-2-azido-2-deoxy-α-D-galactopyranoside |
124167-43-7 | 10mg |
$205.00 | 2024-04-20 | ||
Biosynth | EM16473-50 mg |
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside |
124167-43-7 | 50mg |
$600.50 | 2023-01-05 | ||
TRC | M334230-50mg |
4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-α-D-galactopyranoside |
124167-43-7 | 50mg |
$339.00 | 2023-05-17 | ||
TRC | M334230-25mg |
4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-α-D-galactopyranoside |
124167-43-7 | 25mg |
$184.00 | 2023-05-17 | ||
Biosynth | EM16473-100 mg |
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside |
124167-43-7 | 100MG |
$1,098.00 | 2023-01-05 | ||
Biosynth | EM16473-25 mg |
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside |
124167-43-7 | 25mg |
$332.25 | 2023-01-05 |
4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranosideに関する追加情報
4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside (CAS No. 124167-43-7)
The compound 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside (CAS No. 124167-43-7) is a highly specialized sugar derivative with significant applications in the fields of glycobiology, enzymology, and drug discovery. This compound is characterized by its unique structure, which includes a methylumbelliferyl group attached to a tri-O-acetylated and azido-modified galactopyranoside backbone. The presence of these functional groups makes it an invaluable tool for studying glycan interactions and enzymatic activities.
The methylumbelliferyl moiety serves as a fluorescent reporter group, enabling researchers to monitor enzymatic cleavage events in real-time. This feature has made the compound a cornerstone in the development of assays for glycosidases and glycosyltransferases. Recent advancements in fluorescence-based sensing have further enhanced its utility, allowing for high-throughput screening of enzyme inhibitors and substrates.
The tri-O-acetyl modification on the galactopyranoside backbone stabilizes the molecule by protecting hydroxyl groups from unwanted side reactions. This stabilization is crucial for maintaining the integrity of the molecule during complex biochemical assays. Additionally, the azido group introduces a reactive handle that can be utilized for click chemistry applications, such as conjugation to other biomolecules or solid-phase supports.
Recent studies have highlighted the role of this compound in understanding the dynamics of glycan processing in cellular systems. By incorporating this compound into live-cell assays, researchers have gained insights into the mechanisms of glycan remodeling and their implications in diseases such as cancer and infectious disorders. Furthermore, its use in structural studies has provided critical information about the stereochemical outcomes of glycosidase reactions.
In terms of synthesis, this compound is typically prepared through a multi-step process involving protection/deprotection strategies and selective modifications. The synthesis begins with the isolation of a-D-galactopyranose, followed by sequential acetylation at positions 3, 4, and 6. The introduction of the azido group at position 2 requires careful deoxygenation to ensure regioselectivity. Finally, the attachment of the methylumbelliferyl group is achieved via nucleophilic substitution or coupling reactions.
The versatility of this compound has led to its adoption in various research areas. For instance, it has been employed as a substrate in kinetic studies to determine the catalytic efficiency of glycosidases under different conditions. Moreover, its application in inhibitor discovery has facilitated the identification of potential therapeutic agents targeting glycan-processing enzymes.
Looking ahead, ongoing research is focused on expanding the utility of this compound by incorporating additional functional groups or modifying its structure to target specific enzymes or pathways. The integration of advanced analytical techniques such as cryo-electron microscopy and X-ray crystallography is expected to provide deeper insights into its molecular interactions.
In conclusion, 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside (CAS No. 124167-43-7) stands as a testament to the ingenuity of chemical synthesis and its profound impact on biomedical research. Its unique properties continue to drive innovation across multiple disciplines, making it an indispensable tool for scientists worldwide.
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